

Spectroscopic data (NMR, IR, MS) for 1-(2-Phenylmethoxyphenyl)ethanamine

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Compound of Interest

Compound Name: 1-(2-Phenylmethoxyphenyl)ethanamine

Cat. No.: B3092960

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An in-depth analysis of the spectroscopic characteristics of **1-(2-Phenylmethoxyphenyl)ethanamine** is presented for researchers, scientists, and professionals in drug development. This guide provides predicted spectroscopic data based on analogous compounds, detailed hypothetical experimental protocols, and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

While direct experimental spectroscopic data for **1-(2-Phenylmethoxyphenyl)ethanamine** is not readily available in public databases, its spectral characteristics can be predicted with a high degree of confidence by analyzing its chemical structure and comparing it to similar molecules.

Structure of **1-(2-Phenylmethoxyphenyl)ethanamine**:

This structure contains a chiral center at the carbon bearing the amine group, an ethylamine moiety, a substituted benzene ring, and a benzyl ether group. These features will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The predicted chemical shifts (δ) in parts per million (ppm) for the protons in **1-(2-Phenylmethoxyphenyl)ethanamine** are summarized below. These predictions are based on the analysis of related compounds.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH ₃	1.3 - 1.5	Doublet	3H
CH-NH ₂	4.0 - 4.2	Quartet	1H
NH ₂	1.5 - 2.5	Broad Singlet	2H
O-CH ₂ -Ph	5.0 - 5.2	Singlet	2H
Aromatic-H (Phenyl)	7.2 - 7.5	Multiplet	5H
Aromatic-H (Phenoxy)	6.8 - 7.3	Multiplet	4H

¹³C NMR (Carbon-13 NMR): The predicted chemical shifts for the carbon atoms are detailed in the following table.

Carbon	Predicted Chemical Shift (ppm)
CH ₃	~24
CH-NH ₂	~50
O-CH ₂ -Ph	~70
Aromatic-C	110 - 160

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **1-(2-Phenylmethoxyphenyl)ethanamine** are listed below.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-O Stretch (Ether)	1000 - 1300	Strong
N-H Bend (Amine)	1550 - 1650	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Ion	Predicted m/z
[M]+ (Molecular Ion)	227.13
[M-CH ₃] ⁺	212.11
[M-NH ₂ CHCH ₃] ⁺	183.08
[C ₇ H ₇] ⁺ (Tropylium ion)	91.05

Experimental Protocols

The following are hypothetical detailed methodologies for the acquisition of spectroscopic data for **1-(2-Phenylmethoxyphenyl)ethanamine**.

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **1-(2-Phenylmethoxyphenyl)ethanamine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a pulse angle of 45-60 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Accumulate several hundred to a few thousand scans to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

IR Spectroscopy:

- Sample Preparation:
 - For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk.
 - Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the sample directly on the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

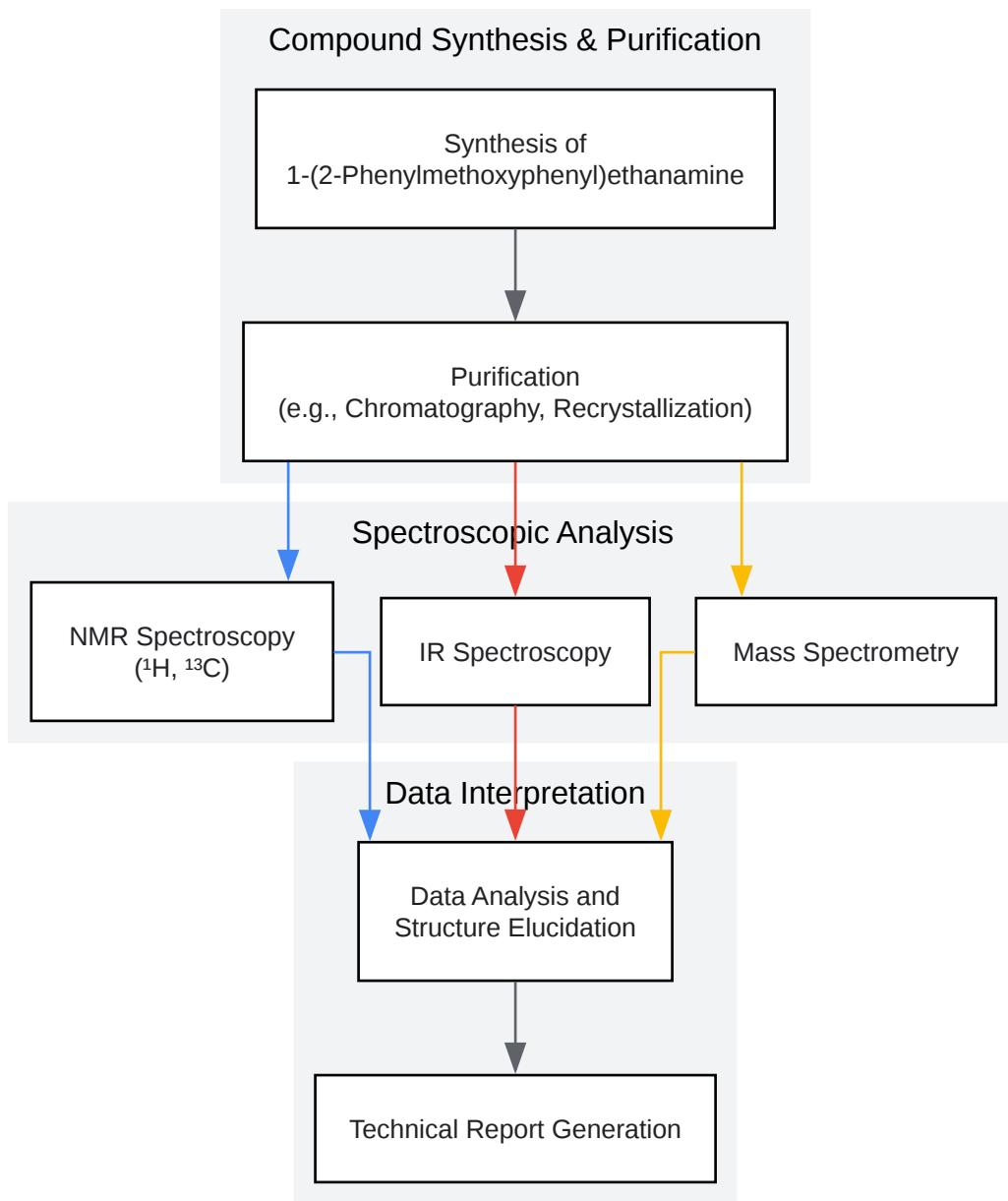
Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
 - EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). Acquire the spectrum over a similar mass range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Workflow for Spectroscopic Analysis of a Novel Compound

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

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